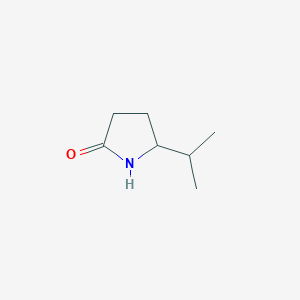
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 is commonly used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the binding of other cannabinoids, preventing their effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on the body, including the inhibition of food intake, the modulation of pain perception, and the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine in lab experiments is its specificity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it may have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are many potential future directions for research involving 5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. Additionally, further research is needed to fully understand the effects of CB1 receptor antagonists on various physiological processes.
Synthesis Methods
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine is synthesized through a multi-step process involving the reaction of 2-methylpyrazol-3-amine with 1-bromooctane, followed by the addition of a reducing agent and a final purification step.
Scientific Research Applications
5-(Azepan-1-ylmethyl)-2-methylpyrazol-3-amine is commonly used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a tool to block the effects of cannabinoids in order to better understand their role in various physiological processes.
properties
IUPAC Name |
5-(azepan-1-ylmethyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-11(12)8-10(13-14)9-15-6-4-2-3-5-7-15/h8H,2-7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERDRQANPTMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)






![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![Methyl 3-(3,5-dimethoxyphenyl)-3-[[2-(1,4-dithian-2-yl)acetyl]amino]propanoate](/img/structure/B2767022.png)

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)
